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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of indobufen sodium and aspirin for the secondary

prevention of stroke, focusing on their performance, underlying mechanisms, and supporting

clinical trial data.

Executive Summary
Aspirin has long been the cornerstone of antiplatelet therapy for secondary stroke prevention.

However, its use is associated with a risk of gastrointestinal bleeding and other side effects,

prompting the investigation of alternatives. Indobufen, a reversible inhibitor of cyclooxygenase

(COX), has emerged as a potential alternative to aspirin. This guide synthesizes the latest

clinical trial data to compare the efficacy and safety of these two agents.

The primary evidence comes from the Indobufen versus Aspirin in Patients with Acute

Ischaemic Stroke in China (INSURE) trial, a large-scale, randomized, double-blind, non-

inferiority study. The trial found that for patients with moderate-to-severe ischemic stroke,

indobufen was not non-inferior to aspirin in preventing recurrent stroke within 90 days.[1][2]

However, for patients with minor ischemic stroke or high-risk transient ischemic attack (TIA),

the CARMIA trial suggested that dual antiplatelet therapy with indobufen and clopidogrel may

be non-inferior and potentially safer in terms of bleeding risk compared to aspirin and

clopidogrel.[3] Meta-analyses suggest that while indobufen may have a better safety profile,

particularly concerning bleeding events, its efficacy in preventing ischemic stroke might be

slightly lower than aspirin.[4][5]
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Mechanism of Action: A Tale of Two Inhibitions
Both indobufen and aspirin exert their antiplatelet effects by inhibiting the cyclooxygenase

(COX) enzyme, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent promoter

of platelet aggregation.[6][7] The key distinction lies in the nature of this inhibition.

Aspirin: Irreversibly acetylates the serine residue of the COX-1 enzyme in platelets. This

inhibition lasts for the entire lifespan of the platelet (7-10 days).

Indobufen: Reversibly inhibits the COX-1 enzyme. Its antiplatelet effect is potent but

diminishes more rapidly after discontinuation of the drug.[8][9]

This difference in the mechanism has significant clinical implications, particularly regarding

bleeding risk and the management of surgical procedures.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.jwatch.org/na56297/2023/07/14/indobufen-vs-aspirin-stroke-prevention
https://www.researchgate.net/figure/NSURE-research-design-INSURE-Indobufen-vs-Aspirin-in-Acute-Ischaemic-Stroke-NIHSS_fig1_359847988
https://www.researchgate.net/publication/278741888_Comparison_of_aspirin_and_indobufen_in_healthy_volunteers
https://pubmed.ncbi.nlm.nih.gov/26083594/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12301368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antiplatelet Mechanism of Aspirin and Indobufen
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Figure 1: Comparative Antiplatelet Mechanisms.

Head-to-Head Clinical Trial Data
The following tables summarize the key efficacy and safety outcomes from pivotal clinical trials

comparing indobufen and aspirin for secondary stroke prevention.
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Efficacy Outcomes

Outcome
Indobufen
Group

Aspirin
Group

Hazard
Ratio (HR) /
Relative
Risk (RR)
[95% CI]

p-value
Study
(Patient
Population)

Recurrent

Stroke (90

days)

7.9% 6.4%
HR 1.23

[1.01-1.50]

0.44 (non-

inferiority)

INSURE

(Moderate-to-

severe

ischemic

stroke)[1][2]

Ischemic

Stroke (90

days)

7.4% 5.7%
HR 1.30

[1.05-1.60]
-

INSURE

(Moderate-to-

severe

ischemic

stroke)[6]

Endpoint

Events

(Stroke/TIA,

MI, Death)

0% 6.5% - 0.029

CARMIA

(Minor

stroke/TIA,

with

Clopidogrel)

[3]

Composite

Vascular

Events (1

year)

- -
RR 1.13

[0.99-1.29]
0.08

Meta-

analysis[4]

Ischemic

Stroke (1

year)

- -
RR 1.16

[0.99-1.37]
0.06

Meta-

analysis[4]

Safety Outcomes
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Outcome
Indobufen
Group

Aspirin
Group

Hazard
Ratio (HR) /
Relative
Risk (RR)
[95% CI]

p-value
Study
(Patient
Population)

Moderate or

Severe

Bleeding (90

days)

0.7% 1.0%
HR 0.63

[0.35-1.15]
0.13

INSURE

(Moderate-to-

severe

ischemic

stroke)[1]

Any Bleeding

Event
1.1% 8.6% - 0.035

CARMIA

(Minor

stroke/TIA,

with

Clopidogrel)

[3]

Gastrointestin

al Bleeding
- - - -

CARMIA

(1.1% in

Aspirin group,

0% in

Indobufen

group)[3]

Major

Bleeding (1

year)

- -
RR 0.73

[0.41-1.31]
0.297

Meta-

analysis[4]

Any Bleeding

(1 year)
- -

RR 0.65

[0.43-0.98]
0.03

Meta-analysis

(Favors

Indobufen)[4]

Experimental Protocols
INSURE Trial: A Closer Look
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The Indobufen versus Aspirin in Patients with Acute Ischaemic Stroke in China (INSURE) trial

was a pivotal study providing robust, direct comparative data.

Study Design: A randomized, double-blind, double-dummy, active control, non-inferiority trial

conducted at 163 hospitals in China.[1][10]

Participants: 5,438 patients with acute moderate-to-severe ischemic stroke (National

Institutes of Health Stroke Scale [NIHSS] score of 4 to 18) were enrolled within 72 hours of

symptom onset.[1][6]

Intervention: Patients were randomly assigned in a 1:1 ratio to receive either:

Indobufen: 100 mg twice daily

Aspirin: 100 mg once daily

Duration: Treatment was administered for 90 days.[2]

Primary Efficacy Outcome: New stroke (ischemic or hemorrhagic) within 90 days.[1]

Primary Safety Outcome: Moderate to severe bleeding events within 90 days.[1]
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INSURE Trial Workflow
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Figure 2: INSURE Trial Workflow.

Indobufen as an Alternative for Aspirin-Intolerant
Patients
Several studies and meta-analyses suggest that indobufen may be a suitable alternative for

patients who are intolerant or hypersensitive to aspirin.[4][11] This is primarily attributed to its

potentially better gastrointestinal safety profile.[12][13] However, the decision to use indobufen

in such cases should be made on an individual patient basis, weighing the potential benefits

against the efficacy data from clinical trials.

Conclusion and Future Directions
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For the secondary prevention of moderate-to-severe ischemic stroke, the current evidence from

the INSURE trial does not support the non-inferiority of indobufen to aspirin.[1][2] Aspirin

remains the standard of care in this patient population.

However, in the context of minor stroke or high-risk TIA, particularly in dual antiplatelet therapy,

indobufen shows promise with a potentially better safety profile.[3] Furthermore, for patients

with aspirin intolerance, indobufen presents a viable alternative, although more robust data are

needed to solidify this recommendation.

Future research should focus on:

Larger, well-designed randomized controlled trials directly comparing indobufen and aspirin

in patients with minor stroke and TIA.

Studies specifically designed to evaluate the efficacy and safety of indobufen in aspirin-

intolerant or -resistant patients.

Long-term follow-up studies to assess the durability of the effects of indobufen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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